molecular formula C23H23N5OS B2918245 N-(3,4-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 898371-81-8

N-(3,4-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2918245
CAS No.: 898371-81-8
M. Wt: 417.53
InChI Key: XDYQROITMGSWLR-UHFFFAOYSA-N
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Description

The compound N-(3,4-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative with a complex heterocyclic framework. Its structure incorporates a 1,2,4-triazole core modified with a pyrrole substituent at the 4-position, a 3-methylphenyl group at the 5-position, and a sulfanyl-linked acetamide side chain terminating in a 3,4-dimethylphenyl moiety.

Synthesis of analogous compounds typically involves multi-step reactions, including alkylation of triazole-thiones, Paal-Knorr condensation for pyrrole formation, and coupling reactions using carbodiimide-based reagents (e.g., EDC) under mild conditions . Crystallographic tools like SHELX and ORTEP-3 have been pivotal in resolving the conformational nuances of related acetamides, highlighting the importance of substituent positioning on molecular packing and hydrogen-bonding networks .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS/c1-16-7-6-8-19(13-16)22-25-26-23(28(22)27-11-4-5-12-27)30-15-21(29)24-20-10-9-17(2)18(3)14-20/h4-14H,15H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYQROITMGSWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity based on various research findings, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a dimethylphenyl group, a pyrrole ring, and a triazole moiety. Its molecular formula is C19H22N4OSC_{19}H_{22}N_4OS, and it has a molecular weight of approximately 358.47 g/mol. The structural complexity allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Research indicates that it may function as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity which can lead to various physiological effects such as anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have demonstrated the compound's potential in cancer therapy. For instance:

  • Case Study 1 : In vitro assays revealed that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 0.5 to 1.2 μM, indicating potent activity compared to standard chemotherapeutic agents .
  • Case Study 2 : Another study reported that the compound inhibited cell proliferation in leukemia cells with an IC50 of 0.3 μM, showcasing its potential as a therapeutic agent in hematological malignancies .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Research Findings : In animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines and decreased edema in inflammatory tissues . This suggests its utility in treating conditions characterized by excessive inflammation.

Data Table: Summary of Biological Activities

Activity Cell Line/Model IC50 (μM) Reference
Anticancer ActivityBreast Cancer Cells0.5 - 1.2
Anticancer ActivityLung Cancer Cells0.5 - 1.2
Antileukemic ActivityLeukemia Cells0.3
Anti-inflammatoryAnimal ModelNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:

Compound Name / ID Core Structure Key Substituents Biological Activity Synthesis Method Structural Insights
Target Compound 1,2,4-Triazole 4-(1H-pyrrol-1-yl), 5-(3-methylphenyl), N-(3,4-dimethylphenyl)acetamide Not explicitly reported Likely alkylation + condensation Expected planar amide group; steric effects from 3,4-dimethylphenyl may influence conformation .
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 1,2,4-Triazole 4-amino, 5-(furan-2-yl) Anti-exudative (rat models) Alkylation of triazole-thione + Paal-Knorr Pyrolium fragment enhances solubility; furan may improve metabolic stability.
Hydroxyacetamide derivatives (FP1-12) 1,2,4-Triazole + imidazolone Varied aryl/methylidene groups on imidazolone; hydroxyacetamide chain Antiproliferative (cancer) Reflux with pyridine/zeolite catalysts Hydroxy group facilitates hydrogen bonding; substituents dictate activity selectivity.
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide Pyrazole 3,4-dichlorophenyl, 1,5-dimethylpyrazole Structural analog to penicillin Carbodiimide coupling (EDC) Three conformers in asymmetric unit; R22(10) hydrogen-bonded dimers dominate packing.

Key Observations:

Structural Diversity: The target compound’s pyrrole and 3-methylphenyl groups distinguish it from furan-substituted analogs and dichlorophenyl-containing pyrazole derivatives . These substituents likely alter electronic properties (e.g., electron-rich pyrrole vs. electron-withdrawing dichlorophenyl) and steric bulk, impacting binding affinity and metabolic stability. Hydroxyacetamide derivatives (e.g., FP1-12) incorporate additional hydrogen-bond donors, enhancing interactions with biological targets like kinases or proteases .

Synthetic Pathways :

  • The target compound’s synthesis may resemble ’s alkylation-condensation route, whereas ’s carbodiimide-mediated coupling offers higher yields for crystalline products .

Biological Activity: Anti-exudative activity in furan-triazole acetamides vs. antiproliferative effects in hydroxyacetamides underscores the role of substituents in modulating bioactivity.

Crystallographic Trends :

  • Similar to ’s dichlorophenyl acetamide, the target compound’s amide group is expected to adopt a planar conformation, but steric hindrance from 3,4-dimethylphenyl may reduce dimerization propensity compared to smaller substituents .

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